Vinylene bisthiocyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14150-71-1 |
|---|---|
Molecular Formula |
C4H2N2S2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
[(E)-2-thiocyanatoethenyl] thiocyanate |
InChI |
InChI=1S/C4H2N2S2/c5-3-7-1-2-8-4-6/h1-2H/b2-1+ |
InChI Key |
MNCUCCJMXIWMJJ-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/SC#N)\SC#N |
Canonical SMILES |
C(=CSC#N)SC#N |
Origin of Product |
United States |
Synthetic Methodologies for Vinylene Bisthiocyanate
Direct Thiocyanation Strategies for Vinylene Systems
Direct thiocyanation involves the addition of thiocyanate (B1210189) groups across a carbon-carbon double bond or the substitution of vinylic hydrogens. These methods are often favored for their atom economy and straightforward approach to the target structure.
Thiocyanogen (B1223195), (SCN)₂, is a classical and potent electrophilic thiocyanating agent. jchemlett.com Although its high toxicity necessitates careful handling, it serves as a benchmark reagent for the direct introduction of thiocyanate groups. jchemlett.com The reaction with an alkene proceeds via an electrophilic addition mechanism. In the context of producing a bis-thiocyanate derivative, this can be achieved by reacting an alkyne with thiocyanogen or by using an olefin and a method that promotes dithiocyanation.
One practical approach involves the in-situ generation of thiocyanogen from less hazardous precursors. For instance, anhydrous ferric chloride (FeCl₃) can oxidize potassium thiocyanate (KSCN) to generate the thiocyanate radical, which can then dimerize to form thiocyanogen or directly add to nucleophilic olefins to yield dithiocyanate derivatives under mild conditions. organic-chemistry.org Another method generates thiocyanogen through the reaction of a reagent like phenyliodine(III) dichloride (PhICl₂) with a thiocyanate salt. mdpi.com The generated (SCN)₂ then reacts with the vinylic substrate. mdpi.com
Electrochemical synthesis offers a green and efficient alternative for introducing thiocyanate groups onto vinylic systems, avoiding the need for chemical oxidants. rsc.orgrsc.org These methods typically employ a simple undivided electrolytic cell with readily available potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) as the thiocyanate source. rsc.orgthieme-connect.com The process involves the anodic oxidation of the thiocyanate anion (SCN⁻) to generate the highly reactive thiocyanate radical (•SCN). rsc.org This radical then attacks the alkene, leading to the formation of the thiocyanated product.
By controlling the reaction parameters, such as the electrode material, electrolyte, and current density, a high degree of selectivity can be achieved. acs.org For example, a highly stereoselective synthesis of thiocyanated enaminones has been accomplished using an electrochemical process without an external oxidant or transition-metal catalyst. rsc.org The use of ammonium thiocyanate can be particularly advantageous as it can serve as both the substrate and the supporting electrolyte. rsc.org
Table 1: Representative Conditions for Electrolytic Thiocyanation of Alkenes
| Parameter | Conditions | Source(s) |
| Thiocyanate Source | KSCN, NH₄SCN | rsc.orgrsc.orgthieme-connect.com |
| Electrodes | Graphite Felt (Anode), Platinum Plate (Cathode) | acs.org |
| Cell Type | Undivided Electrolytic Cell | thieme-connect.com |
| Solvent | Acetonitrile (MeCN), Hexafluoroisopropanol (HFIP) | rsc.orgacs.org |
| Catalyst/Oxidant | None (reagentless) | rsc.org |
| Key Intermediate | Thiocyanate Radical (•SCN) / Thiocyanogen ((SCN)₂) | rsc.org |
This table is interactive. Click on the headers to sort the data.
Beyond classical thiocyanogen, a range of alternative reagents has been developed for the thiocyanation of olefins. These reagents often offer improved stability, safety, and selectivity. A common strategy involves the combination of a thiocyanate salt, such as KSCN or NH₄SCN, with an oxidant or an activating agent.
Prominent examples of thiocyanating systems include:
N-Bromosuccinimide (NBS) and KSCN: This combination provides an effective method for the electrophilic thiocyanation of various organic molecules, including alkenes. researchgate.netresearchgate.net
Oxone and NH₄SCN: Oxone serves as a powerful oxidant to generate the electrophilic species from ammonium thiocyanate, enabling the thiocyanation of substrates like BODIPY dyes. jchemlett.com
Visible-Light Photoredox Catalysis: This modern approach uses light energy to drive the reaction. nih.govresearchgate.net A photocatalyst, such as Rose Bengal or an iridium complex, absorbs light and oxidizes a thiocyanate salt to the thiocyanate radical. nih.govresearchgate.net This radical then adds to the alkene. This method is noted for its mild conditions and high functional group tolerance. nih.gov
Table 2: Selected Alternative Thiocyanating Systems for Olefins
| Reagent System | Reaction Type | Key Features | Source(s) |
| KSCN / NBS | Electrophilic | Commercially available, simple procedure. | researchgate.netresearchgate.net |
| NH₄SCN / Oxone | Oxidative | Highly selective for certain substrates. | jchemlett.com |
| KSCN / Rose Bengal / Visible Light | Photocatalytic | Green, uses air as terminal oxidant. | researchgate.net |
| NH₄SCN / fac-[Ir(ppy)₃] / Visible Light | Photocatalytic | Enables difunctionalization of styrenes. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Indirect Synthetic Pathways to Vinylene Bisthiocyanate Structures
Indirect methods construct the this compound framework by transforming precursors that already contain the vinylic core. These pathways include nucleophilic substitution reactions and molecular rearrangements.
A straightforward indirect route is the nucleophilic substitution of leaving groups on a vinylic substrate.
From Vinylic Halides: The reaction of a 1,2-dihaloethene (e.g., 1,2-dichloroethylene or 1,2-dibromoethylene) with a thiocyanate salt like potassium thiocyanate (KSCN) is a classic method for forming the C-SCN bond. This nucleophilic substitution reaction, where the halide ions are displaced by thiocyanate ions, would theoretically yield this compound. The reaction of 3,4-dihalo-2(5H)-furanones with KSCN to produce vinyl thiocyanates demonstrates the feasibility of this substitution on a Csp²-hybridized carbon. researchgate.net Palladium catalysis can also facilitate the reaction between vinylic substrates and KSCN. rsc.org
From Vinylic Selenides: While the direct conversion of a vinylic selenide (B1212193) to a vinylic thiocyanate is less commonly documented, the chemistry of related organoselenium compounds suggests its possibility. The synthesis of vinyl selenocyanates is well-established, for example, through the reaction of potassium selenocyanate (B1200272) with terminal alkynes or vinylic halides. mdpi.comnih.gov The reduction of organic selenocyanates can generate selenolates, which are versatile intermediates for synthesizing various vinyl selenides. mdpi.com This indicates a close chemical relationship between vinylic selenides and thiocyanates, suggesting that a transformation pathway, possibly involving oxidation and displacement of the selenyl group, could be devised.
Sigmatropic rearrangements provide an elegant and often stereospecific method for synthesizing complex molecules. The rsc.orgrsc.org sigmatropic rearrangement is particularly relevant to the synthesis of vinylic thiocyanates. tu-chemnitz.de While the isomerization of allyl thiocyanate to allyl isothiocyanate is a well-known example of this rearrangement, the reaction can be directed to form the thermodynamically less stable thiocyanate in certain molecular frameworks. tu-chemnitz.deacs.org
Specifically, irreversible rsc.orgrsc.org sigmatropic rearrangements have been shown to direct thiocyanate groups into vinylic positions. tu-chemnitz.de A key example is the thermal rearrangement of a precursor containing an isothiocyanate group adjacent to a triple bond, which isomerizes to form a vinyl thiocyanate. tu-chemnitz.de Furthermore, diisothiocyanate precursors can undergo a double rsc.orgrsc.org shift to form 1,3-butadienes substituted with two thiocyanate groups, demonstrating that this method can be applied to create conjugated systems bearing multiple thiocyanate functionalities, analogous to this compound. tu-chemnitz.de
Stereoselective Synthesis of Vinylic Bis(thiocyanates)
The stereoselective synthesis of vinylic bis(thiocyanates) is a crucial area of research, as the geometric configuration of the double bond significantly influences the compound's chemical properties and potential applications. Methodologies for achieving this stereocontrol predominantly involve the difunctionalization of alkynes, which serves as a direct route to vinyl thiocyanates. nih.gov The choice of starting materials and reaction conditions dictates the resulting stereochemistry, leading to either (E) or (Z) isomers.
One prominent strategy involves the reaction of metalated alkyne complexes with electrophilic chalcogens. researchgate.net Although detailed for other chalcogenides, the principles can be extended to thiocyanates. For instance, the reaction of alkyne-titanium complexes, generated in situ, with an appropriate electrophilic thiocyanate source could potentially yield vinylic bis(thiocyanates). researchgate.net The stereochemical outcome of such reactions is often highly selective.
Furthermore, metal-free approaches have been developed for the regio- and stereoselective thiocyanatothiolation of alkynes, highlighting the versatility of synthetic strategies. nih.gov These methods often exhibit good functional group tolerance, allowing for the synthesis of a variety of substituted vinylic thiocyanates. nih.gov The transformation of both symmetrical and asymmetrical internal alkynes can proceed without the formation of isomeric mixtures, underscoring the high degree of stereoselectivity. nih.gov
A distinct method involves the reaction of substituted cyclopropenes with thiocyanate salts. For example, the reaction of 1,2-dichloro-3,3-difluorocyclopropene with potassium thiocyanate in dimethylformamide (DMF) yields 1,2-dithiocyano-3,3-difluorocyclopropene. doi.org In a related reaction, treatment of 1,2-dichloro-3,3-difluorocyclopropene or tetrachlorocyclopropene (B25203) with sodium arylsulfinates resulted exclusively in the formation of (E)-1,2-bis(arylsulfonyl)ethene, suggesting that ring-opening reactions of cyclopropene (B1174273) derivatives can be a stereoselective route to (E)-vinylic compounds. doi.org
The stereoselective addition of selenium dihalides to alkynes, which proceeds via an anti-addition mechanism to exclusively give products with (E)-stereochemistry, provides a strong precedent for analogous reactions with thiocyanogen or related reagents to form (E)-vinylene bisthiocyanate. mdpi.com Conversely, methods developed for the synthesis of (Z)-1,2-bis-arylselanyl alkenes from alkynes, for instance using KF/Al2O3 and PEG-400, suggest that syn-addition mechanisms can be exploited to produce the corresponding (Z)-vinylic bis(thiocyanates). researchgate.net
The research findings for related stereoselective syntheses are summarized in the tables below, providing a basis for the development of specific protocols for this compound.
Table 1: Stereoselective Synthesis of Vinylic Bis(chalcogenides) and Analogs
| Starting Material | Reagents | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Alkynes | NH4SCN, N-thiosuccinimides | Vinyl thiocyanates | Regio- and Stereoselective | nih.gov |
| Internal Alkynes | Various | Vinyl thiocyanates | No isomers formed | nih.gov |
| 1,2-dichloro-3,3-difluorocyclopropene | Potassium thiocyanate, DMF | 1,2-dithiocyano-3,3-difluorocyclopropene | Not specified | doi.org |
| Tetrachlorocyclopropene | Sodium arylsulfinates | (E)-1,2-bis(arylsulfonyl)ethene | (E) | doi.org |
| Alkynes | Diaryl diselenides, KF/Al2O3, PEG-400 | (Z)-1,2-Bis-arylselanyl alkenes | (Z) | researchgate.net |
Table 2: Research Findings on Stereoselective Addition to Alkynes
| Reaction Type | Reagent System | Key Feature | Resulting Stereoisomer | Reference |
|---|---|---|---|---|
| Thiocyanatothiolation | NH4SCN / N-thiosuccinimides | Metal-free, mild conditions | High stereoselectivity | nih.gov |
| Addition of Diaryl Diselenides | KF/Al2O3 / PEG-400 | One-pot reaction | Exclusively (Z) | researchgate.net |
Table of Compounds
| Compound Name |
|---|
| This compound |
| (E)-1,2-bis(arylsulfonyl)ethene |
| 1,2-dithiocyano-3,3-difluorocyclopropene |
| Tetrachlorocyclopropene |
| Potassium thiocyanate |
| Sodium arylsulfinate |
| Dimethylformamide |
| Ammonium thiocyanate |
| N-thiosuccinimide |
| (Z)-1,2-Bis-arylselanyl alkenes |
| Bis(E-2-halovinyl) selenides |
| Diaryl diselenides |
| Polyethylene glycol-400 |
| Selenium dichloride |
| Selenium dibromide |
Reactivity and Reaction Mechanisms of Vinylene Bisthiocyanate
Nucleophilic Addition Reactions Involving the Thiocyanate (B1210189) Groups
The carbon-carbon double bond in vinylene bisthiocyanate is electron-deficient due to the strong electron-withdrawing effect of the two thiocyanate (-SCN) groups. This electronic characteristic makes the β-carbon atoms of the vinyl group electrophilic and highly susceptible to Michael (or conjugate) addition by a variety of nucleophiles. pressbooks.pub
Reactions with Amine Nucleophiles
Primary and secondary amines are effective nucleophiles that are expected to react readily with this compound via a conjugate addition mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic vinyl carbons. This is followed by protonation of the resulting enolate intermediate to yield a stable addition product. Generally, weaker nucleophiles like amines favor this 1,4-addition pathway. pressbooks.pub The reaction results in the formation of a new carbon-nitrogen bond and the saturation of the vinyl double bond. The presence of two thiocyanate groups offers the potential for double Michael addition if a molar excess of the amine is used or if a diamine is employed as the nucleophile.
Table 1: Expected Reactions with Amine Nucleophiles
| Nucleophile Type | Expected Product Type | General Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Mono- or di-adduct (depending on stoichiometry) | Typically occurs at room temperature, may be base-catalyzed. |
| Secondary Amine (R₂NH) | Mono- or di-adduct (depending on stoichiometry) | Generally proceeds under mild conditions. |
Reactions with Hydrazine (B178648) Derivatives
Hydrazine and its derivatives are potent nucleophiles due to the alpha effect and are known to participate in addition reactions with activated alkenes. acs.org The reaction with this compound would likely proceed through a nucleophilic attack of the terminal nitrogen of the hydrazine on the vinyl carbon. The resulting adduct contains both a hydrazine moiety and thiocyanate groups, making it a versatile intermediate for further transformations. For instance, lauroyl isothiocyanate is known to react with various hydrazine derivatives, where the nucleophilic attack can occur at either the carbonyl or the isothiocyanate function, leading to adducts that can be cyclized into 1,2,4-triazoles. acs.org A similar reactivity pattern can be anticipated for this compound, where the initial adduct could undergo subsequent intramolecular reactions.
Reactions with Azide (B81097) Nucleophiles
The azide ion (N₃⁻) is a strong nucleophile that readily participates in addition reactions. acs.org In a reaction with this compound, the azide ion would attack the electron-deficient double bond to form a vinyl azide intermediate. While direct studies on this specific reaction are scarce, the reactivity of vinyl azides with thiocyanates is well-documented and offers insight. For example, vinyl azides can react with potassium thiocyanate in the presence of different metal catalysts to form various sulfur- and nitrogen-containing heterocycles, demonstrating the mutual reactivity between these functional groups. beilstein-journals.orgnih.gov This suggests that the addition of an azide nucleophile to this compound would be a viable pathway to create complex nitrogen-rich compounds.
Cyclization Reactions Involving this compound
The unique structure of this compound, with two reactive thiocyanate groups positioned across a double bond, makes it an interesting precursor for the synthesis of various heterocyclic systems.
Formation of Substituted Thiocarbonylimidazoline Derivatives
Substituted thiocarbonylimidazoline derivatives, specifically imidazolidine-2-thiones, are a class of heterocycles with significant biological activity. researchgate.net A plausible pathway to synthesize these structures from this compound involves a reaction with a 1,2-diamine, such as ethylenediamine. This proposed mechanism would proceed via a sequential, two-step process:
Double Michael Addition: The 1,2-diamine acts as a dinucleophile, with each amine group attacking one of the vinyl carbons of the this compound molecule. This step would form a saturated intermediate containing a piperazine-like core with thiocyanatomethyl substituents.
Intramolecular Cyclization: The newly formed secondary amine groups in the intermediate can then attack the carbon atoms of the neighboring thiocyanate groups. This intramolecular cyclization would lead to the formation of the fused imidazolidine-2-thione ring system.
This type of domino reaction, where an initial conjugate addition is followed by an intramolecular cyclization, is a powerful strategy in heterocyclic synthesis. researchgate.netnih.gov For example, vinyliminophosphoranes can be converted to isothiocyanates which then react with primary amines to directly afford 1,4,5-trisubstituted imidazolidine-2-thiones. researchgate.net
Formation of Sulfur-Containing Heterocycles (e.g., 1,2-Dithiin)
This compound is a logical precursor for the synthesis of sulfur-containing heterocycles like 1,2-dithiin (B8634647). A key synthetic method for preparing substituted 1,2-dithiins involves the reaction of titanacyclopentadienes with thiocyanogen (B1223195), (SCN)₂. In this reaction, a bis(thiocyanate) intermediate is formed, which then undergoes cyclization to yield the 1,2-dithiin ring. This demonstrates that a Z-configured 1,4-dithiocyanato-1,3-butadiene system, which is structurally related to this compound, can serve as a direct precursor to the 1,2-dithiin heterocycle. The formation of the stable six-membered dithiin ring provides the thermodynamic driving force for the cyclization. The 1,2-dithiin ring itself is nonplanar, which allows it to avoid the antiaromatic destabilization that would occur in a planar 8π electron system.
Table 2: Cyclization Reactions and Products
| Reactant(s) | Proposed Intermediate | Heterocyclic Product | Supporting Evidence |
|---|---|---|---|
| This compound + 1,2-Diamine | Diamine adduct after double Michael addition | Fused Thiocarbonylimidazoline | Analogy with reactions of vinyl isothiocyanates and primary amines. researchgate.net |
Transformations of the Thiocyanate Functionality
The thiocyanate (-SCN) groups in this compound are key to its reactivity, behaving as pseudohalides and participating in a range of substitution and rearrangement reactions.
Derivatization to Thioethers and Sulfides
The thiocyanate group is a valuable precursor for the synthesis of thioethers (sulfides). Although direct studies on this compound are not extensively documented, the known reactivity of organic thiocyanates suggests that the carbon-sulfur bond is susceptible to nucleophilic attack. Thiolates (RS⁻), potent sulfur nucleophiles, can displace the cyanide group to form unsymmetrical sulfides. This transformation provides a pathway to introduce a wide variety of organic moieties onto the vinylene scaffold, creating complex thioether derivatives. The thiocyanate functionality can be manipulated and converted into various derivatives, including sulfides. researchgate.net
Pathways to Mercaptans and Disulfides
Organic thiocyanates can be effectively converted into symmetrical disulfides through reductive dimerization. thieme-connect.de This process avoids the use of foul-smelling thiols, presenting a more attractive synthetic route. organic-chemistry.orgorganic-chemistry.org The mechanism typically involves a dissociative electron transfer from a reducing agent to the thiocyanate, which generates a nucleophilic thiolate anion (RS⁻). organic-chemistry.org This intermediate can then displace a cyanide ion from another thiocyanate molecule to form the disulfide bond. A variety of reagents have been developed to facilitate this transformation under mild conditions. thieme-connect.deresearchgate.netresearchgate.net Protonation of the intermediate thiolate anion would lead to the corresponding mercaptan, although the formation of disulfides is a common outcome.
| Reagent/System | Conditions | Key Features | Reference |
|---|---|---|---|
| Sodium in Silica Gel (Na_SG) | Room temperature, THF | Mild, efficient, and avoids the use of malodorous thiols. | thieme-connect.deorganic-chemistry.org |
| Poly-ionic Resin Hydroxide | Aqueous medium | Metal-free conditions. | researchgate.net |
| Benzyltriethylammonium tetrathiomolybdate | Not specified | Leads to high yields of disulfides. | researchgate.net |
| Samarium(II) iodide | Not specified | Used for reductive dimerization. | thieme-connect.de |
| Titanium(IV) chloride/Samarium | Not specified | Another example of a metallic reagent system for this conversion. | thieme-connect.de |
Formation of Isothiocyanates via Sigmatropic Rearrangements
The isomerization of thiocyanates to their more thermally stable isothiocyanate (-NCS) counterparts is a well-established reaction, particularly for allylic and propargylic systems. cbijournal.comwikipedia.org This transformation often proceeds through a researchgate.netresearchgate.net sigmatropic rearrangement. tandfonline.comtu-chemnitz.detu-chemnitz.de For instance, allyl thiocyanate readily rearranges to allyl isothiocyanate. wikipedia.org Research has demonstrated that even complex propargyl isothiocyanates can be synthesized and subsequently rearranged to form new vinyl thiocyanates, highlighting the reversibility and synthetic utility of this process. researchgate.net In some cases, a sequence of two researchgate.netresearchgate.net migration steps can transform diisothiocyanates into dithiocyanatobutadienes. researchgate.net While a simple this compound lacks the typical allylic structure conducive to this rearrangement, the potential for thermal or catalyzed isomerization remains a key aspect of its chemical nature, especially with appropriate substitution patterns on the vinylene core. tandfonline.com
Electrophilic and Radical Reactions of the Vinylene Moiety
The reactivity of the carbon-carbon double bond in this compound is significantly modulated by the electronic properties of the attached thiocyanate groups.
Influence of the Electron-Withdrawing Thiocyanate Group on Carbon-Carbon Double Bond Reactivity
The thiocyanate group is known to be electron-withdrawing, which has a profound effect on the electronic properties of the molecule. unlp.edu.ar This property deactivates the carbon-carbon double bond towards traditional electrophilic addition reactions by reducing its electron density. Conversely, this electronic pull makes the vinylene moiety more susceptible to nucleophilic attack and, notably, to radical additions. The generation of a thiocyanate radical (•SCN) from a thiocyanate salt can initiate addition across a double bond, a process that has been leveraged for the synthesis of various vinyl thiocyanates. researchgate.netnih.gov For instance, radical thiocyanatosulfonation of terminal alkynes provides a metal-free pathway to (E)-β-(thiocyanato)vinyl sulfones. organic-chemistry.orgorganic-chemistry.org This susceptibility to radical pathways is a defining characteristic of the reactivity of the vinylene core in this compound.
Cross-Coupling Strategies with Vinylic Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and vinylic systems are common substrates. wikipedia.org Reactions such as the Heck, Suzuki, and Stille couplings are cornerstones of modern organic synthesis. organic-chemistry.orgorganic-chemistry.orglibretexts.org In these reactions, a vinyl halide or pseudohalide is coupled with another organic partner. wikipedia.orgwikipedia.orgwikipedia.org The stereochemistry of the vinyl group is typically retained throughout the reaction sequence. wikipedia.org While vinyl thiocyanates are less common coupling partners than vinyl halides, the principles of these reactions are applicable to the vinylene system. For example, the Heck reaction couples vinyl halides with alkenes, the Suzuki reaction utilizes vinylboronic acids or esters, and the Stille reaction employs vinylstannanes. wikipedia.orgwikipedia.orgsynarchive.com These strategies offer pathways to elaborate the structure of this compound by forming new carbon-carbon bonds at the vinylic positions, assuming a suitable leaving group is present.
| Coupling Reaction | Vinylic Substrate | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| Heck Reaction | Vinyl halide or triflate | Alkene | Forms a substituted alkene, typically with high trans selectivity. | wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Vinyl halide or triflate | Organoboron compound (e.g., boronic acid) | Versatile, with mild reaction conditions and commercially available reagents. Boron byproducts are often non-toxic. | libretexts.orgwikipedia.orgsynarchive.com |
| Stille Coupling | Vinyl halide or triflate | Organotin compound (organostannane) | Tolerant of many functional groups, but tin reagents are toxic. | organic-chemistry.orgwikipedia.orgsynarchive.com |
Spectroscopic Characterization and Structural Elucidation of Vinylene Bisthiocyanate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides precise information about the chemical environment of magnetically active nuclei, allowing for the unambiguous assignment of the molecule's carbon-hydrogen framework and the characterization of the nitrogen-containing thiocyanate (B1210189) groups. A comparative study of various organic thiocyanates and isothiocyanates has provided a solid foundation for interpreting the spectra of vinylene bisthiocyanate. rsc.org
The ¹H NMR spectrum of this compound is expected to be characterized by signals in the olefinic region, corresponding to the two protons on the vinylene (C=C) double bond. In related vinyl thiocyanate compounds, these protons are influenced by the electronegativity and magnetic anisotropy of the adjacent thiocyanate (SCN) group. rsc.org This influence typically results in a downfield shift compared to unsubstituted alkenes. The spectra of polymers containing vinylene linkages show signals for cis-vinylenes between 6.34 and 6.68 ppm. researchgate.net The exact chemical shift and the coupling constant (J-value) between the two vinylene protons would be diagnostic of the compound's stereochemistry, whether it exists as the cis or trans isomer.
Table 1: Expected ¹H NMR Data for Vinylene Protons
| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Notes |
|---|
The ¹³C NMR spectrum provides key information on all carbon atoms in the molecule. Generally, sp²-hybridized carbons absorb in the downfield region of the spectrum, typically from 110 to 220 δ. libretexts.org For this compound, distinct signals are expected for the two vinylene carbons and the two thiocyanate carbons. Studies on vinyl thiocyanates indicate that the SCN group exerts an attractive effect on the C=C bond. rsc.org The carbon atom of the thiocyanate group itself is also readily identifiable.
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Type | Expected Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| Vinylene Carbons (-C H=C H-) | 110 - 140 | Typical range for sp² carbons in an electron-withdrawing environment. rsc.orglibretexts.org |
¹⁵N NMR spectroscopy is a powerful, though less common, technique that is exceptionally useful for identifying nitrogen-containing functional groups. There is a significant and diagnostic difference in the chemical shifts for thiocyanates (R-S-C≡N) and their isomeric isothiocyanates (R-N=C=S). rsc.org Experimental studies on a range of compounds show that the nitrogen nucleus in the thiocyanate group resonates at approximately -100 ppm. rsc.org In contrast, the nitrogen in an isothiocyanate group appears much further downfield at around -275 ppm. rsc.org This large separation makes ¹⁵N NMR an unequivocal method for confirming that the compound is a bis-thiocyanate and not a bis-isothiocyanate or a mixed isomer.
Table 3: Diagnostic ¹⁵N NMR Chemical Shifts
| Functional Group | Typical ¹⁵N Chemical Shift (δ) (ppm) |
|---|---|
| Thiocyanate (RSCN) | ~ -100 rsc.org |
| Isothiocyanate (RNCS) | ~ -275 rsc.org |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific bonds and functional groups give rise to characteristic absorption or scattering peaks at particular frequencies, providing a molecular "fingerprint." These techniques are ideal for identifying the thiocyanate and vinylene moieties within the target compound.
The linear or nearly linear thiocyanate group has three fundamental vibrational modes that are active in both IR and Raman spectra. scispace.com These modes have been well-characterized through studies of simple thiocyanate salts and organic thiocyanates like methylene (B1212753) bis(thiocyanate). scispace.comaip.orgnih.gov
Asymmetric C≡N Stretch (ν_as(SCN)) : This is the most intense and easily recognizable band, appearing at a high frequency due to the strong triple bond. It is typically observed in the 2000-2180 cm⁻¹ region. scispace.comaip.org For free thiocyanate ions, this peak is near 2057 cm⁻¹, while in organic thiocyanates, it is often found at a higher wavenumber. aip.org
Symmetric C-S Stretch (ν_s(SCN)) : This mode corresponds primarily to the stretching of the weaker carbon-sulfur single bond and appears in the 700-800 cm⁻¹ range. scispace.comaip.org
SCN Bending (δ(SCN)) : This is a degenerate bending or deformation mode of the three-atom group. It is found at the lowest frequency of the three modes, typically around 480 cm⁻¹. scispace.com
Table 4: Principal Vibrational Frequencies for the Thiocyanate Group
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Bond Involved |
|---|---|---|
| C≡N Asymmetric Stretch | 2000 - 2180 scispace.comaip.org | C≡N |
| C-S Symmetric Stretch | 700 - 800 aip.org | C-S |
The vinylene moiety (-CH=CH-) also possesses several characteristic vibrational modes that are readily identifiable in IR and Raman spectra. Data from various polyphenylene vinylene polymers provide reliable frequency ranges for these vibrations. nih.govresearchgate.net
C=C Stretch : The stretching of the carbon-carbon double bond is a key feature, though its intensity can vary. In some vinylene polymers, this band appears around 1621 cm⁻¹ to 1701 cm⁻¹. nih.govresearchgate.net
Vinylic C-H Stretch : The stretching of the C-H bonds on the double bond occurs at high frequencies, typically above 3000 cm⁻¹. A band observed at 3051 cm⁻¹ in a related polymer is attributed to this alkenyl C-H stretch. researchgate.net
C-H Out-of-Plane Bend (Wag) : This deformation mode is particularly diagnostic of the double bond's substitution pattern (stereochemistry). For trans-disubstituted alkenes, a strong, characteristic band appears in the 960-999 cm⁻¹ region. nih.govresearchgate.netwikipedia.org The presence and position of this band can be used to confirm the trans geometry of the this compound molecule.
Table 5: Characteristic Vibrational Frequencies for the Vinylene Moiety
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| C=C Stretch | 1620 - 1700 nih.govresearchgate.net | Stretching of the carbon-carbon double bond. |
| Vinylic C-H Stretch | >3000 researchgate.net | Stretching of the C-H bond on the double bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk This technique is particularly useful for understanding the electronic structure of conjugated systems like this compound. The absorption of photons in this energy range promotes electrons from lower energy ground states to higher energy excited states. uni-muenchen.de
The UV-Vis spectrum of a molecule reveals absorption bands that correspond to specific electronic transitions. shu.ac.uk In organic molecules, these are often transitions involving π, σ, and non-bonding (n) electrons. shu.ac.uk For molecules with unsaturation, the most significant transitions are typically n → π* and π → π*, which occur at wavelengths convenient for measurement (200-700 nm). shu.ac.uk
The position and intensity of these absorption bands are sensitive to the molecular structure. For instance, conjugation, the presence of alternating single and multiple bonds, shifts the absorption maximum to longer wavelengths. bspublications.net This is because conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bspublications.net
Table 3: General Characteristics of Electronic Transitions in UV-Vis Spectroscopy
| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| σ → σ | < 200 | High |
| n → σ | 150 - 250 | Low to Medium |
| n → π | 200 - 700 | Low (10 - 100) |
| π → π | 200 - 700 | High (1000 - 10,000) |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. libretexts.orgscienceready.com.au In a typical mass spectrometer, a sample is first vaporized and then ionized, often by a high-energy electron beam, which knocks out an electron to form a radical cation (molecular ion). libretexts.orgyoutube.com This molecular ion is often unstable and breaks down into smaller, charged fragments. libretexts.orgyoutube.com
These charged fragments are then separated by a mass analyzer based on their m/z ratio and detected. libretexts.org The resulting mass spectrum is a plot of ion abundance versus m/z. The fragmentation patterns are often predictable for different functional groups, allowing for structural elucidation. libretexts.org For example, the loss of small, stable neutral molecules is a common fragmentation pathway. orgchemboulder.com
For this compound, the molecular ion peak would confirm its molecular weight. Predictable fragmentation pathways would likely involve cleavage of the C-S bond, the S-C≡N bond, or fragmentation of the vinyl group. Analysis of the m/z values of the resulting fragment ions would provide strong evidence for the structure of the molecule.
Table 4: Common Neutral Losses Observed in Mass Spectrometry
| Neutral Fragment | Mass (Da) |
| CH₃ | 15 |
| H₂O | 18 |
| C₂H₅ | 29 |
| C₃H₇ | 43 |
| SCN | 58 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid. uol.dehzdr.de It provides precise measurements of bond lengths, bond angles, and intermolecular interactions. hzdr.de
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the molecular structure of a compound. hzdr.derigaku.com By irradiating a single crystal with X-rays, a diffraction pattern of spots is produced. uol.de The positions and intensities of these spots are used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms. uol.depulstec.net This technique has been instrumental in advancing many fields of science by providing detailed structural information. mdpi.com
The crystal structure of trans-1,2-bis(4-pyridyl)ethylene, a related compound with a central C=C bond, has been studied in various coordination polymers, demonstrating the utility of SC-XRD in elucidating the geometry of such molecules within a crystal lattice. geomar.dersc.orgrsc.org Similarly, the structures of metal complexes containing thiocyanate ligands have been determined, providing precise bond lengths and angles for the coordinated thiocyanate group. nih.govresearchgate.net Although the specific single-crystal structure of this compound is not provided in the search results, these related studies highlight the power of the technique to determine its exact solid-state conformation, including the planarity of the molecule and the geometry of the thiocyanate substituents.
Table 5: Illustrative Bond Lengths from Related Crystal Structures
| Bond | Compound Type | Typical Bond Length (Å) |
| Cr-N(thiocyanate) | Chromium(III) complex | 1.983 |
| Mn-N(CS) | Manganese(II) complex | trans |
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. pulstec.netoxcryo.com Instead of a single crystal, a powdered sample containing thousands of randomly oriented crystallites is used. unical.it The X-rays are diffracted by the planes of atoms in the crystallites, producing a characteristic diffraction pattern of peaks at different angles. pulstec.netunical.it
This pattern serves as a fingerprint for the crystalline material and can be used for phase identification by comparing it to databases of known patterns. researchgate.net PXRD is also used to determine the degree of crystallinity of a sample and to obtain information about its crystal structure, although with less precision than SC-XRD. pulstec.net For this compound, PXRD could be used to confirm the identity and purity of a synthesized batch by matching its diffraction pattern to a calculated pattern from single-crystal data or a reference pattern. It could also be used to distinguish between different polymorphic forms or to identify the presence of impurities. pulstec.net
Computational and Theoretical Studies on Vinylene Bisthiocyanate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it (its electronic structure). These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) has become a leading method for modeling and simulating chemical systems due to its balance of accuracy and computational efficiency. unige.ch It is an electron density-based theory, which contrasts with wavefunction-based methods. unige.ch DFT calculations have been successfully used to predict the properties of various organic molecules, including those containing vinyl groups and thiocyanate (B1210189) functionalities. researchgate.netnih.gov For instance, DFT has been employed to predict the refractive index of vinyl polymers and to study the thermochemical accuracy of reactions involving thiocyanates. researchgate.netnih.gov The constrained DFT (cDFT) formalism, implemented in linear scaling DFT codes, allows for the simulation of electron-transfer processes in large systems. nih.gov
In the context of vinylene bisthiocyanate, DFT methods like B3LYP are used to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net These calculations help in understanding the molecule's stability and reactivity. The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results. aps.orgsemanticscholar.org
Table 1: Common DFT Functionals and Basis Sets Used in Organic Molecule Calculations
| Functional/Basis Set | Description | Typical Application |
| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | Geometry optimization, vibrational frequencies, electronic properties. researchgate.netsemanticscholar.org |
| M06-2X | A high-nonlocality functional with good performance for main-group thermochemistry and noncovalent interactions. | More accurate energy calculations, study of reaction mechanisms. semanticscholar.org |
| 6-31G(d) | A Pople-style basis set that includes polarization functions on heavy atoms. | A good balance of accuracy and computational cost for initial geometry optimizations. nih.gov |
| 6-311++G(d,p) | A larger Pople-style basis set with diffuse and polarization functions on both heavy and hydrogen atoms. | Higher accuracy for electronic properties and systems with anions or weak interactions. semanticscholar.orgunige.ch |
This table is generated based on common practices in computational chemistry and is for illustrative purposes.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. iitg.ac.in These methods, such as Hartree-Fock (HF) and higher-level correlated methods, aim to solve the electronic Schrödinger equation. iitg.ac.in While computationally more demanding than DFT, ab initio calculations can provide highly accurate predictions of electronic properties. rsc.org
For molecules like this compound, ab initio calculations can be used to investigate excited states and photophysical properties. rsc.org Methods like the Algebraic-Diagrammatic Construction (ADC) have been used to study excitonic effects in related poly(para-phenylene vinylene) systems. rsc.org These calculations provide a detailed picture of the electronic transitions that govern the molecule's interaction with light.
Spectroscopic Property Prediction and Correlation with Experimental Data
A key application of computational chemistry is the prediction of various spectroscopic properties. These theoretical predictions can be directly compared with experimental spectra to aid in structure elucidation and the assignment of spectral features.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. pressbooks.pub Computational methods can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. ethz.ch The calculated spectrum is often scaled to account for systematic errors in the theoretical methods and to improve agreement with experimental data. ethz.ch
For this compound, theoretical IR spectra can help identify characteristic vibrational bands, such as the C-H stretching of the vinyl group and the SCN stretching of the thiocyanate groups. researchgate.netvscht.cz The position of the C≡N stretching frequency in the thiocyanate group is sensitive to its bonding environment. researchgate.net
Table 2: Predicted vs. Experimental IR Frequencies for Related Functional Groups
| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) |
| Vinyl C-H | Stretch | 3100-3000 vscht.cz |
| Alkane C-H | Stretch | ~2900 pressbooks.pub |
| Thiocyanate (SCN) | C≡N Stretch | 2175-2140 |
| Carbon-Carbon Double Bond (C=C) | Stretch | 1680-1640 vscht.cz |
This table provides typical ranges and is for illustrative purposes. Specific values for this compound would require dedicated calculations.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. sci-hub.se Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths that determine the UV-Vis absorption spectrum. semanticscholar.org The calculated spectrum can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. semanticscholar.org
For this compound, theoretical UV-Vis spectra can elucidate the nature of the electronic transitions, such as π-π* transitions within the vinyl system and charge-transfer transitions involving the thiocyanate groups. unige.ch The accuracy of the predicted spectra is dependent on the chosen functional and basis set. semanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. wvu.edu The chemical shift of a nucleus is highly sensitive to its local electronic environment. arxiv.org Quantum chemical methods can be used to calculate the magnetic shielding tensors of nuclei, from which NMR chemical shifts can be predicted. researchgate.net
For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. scribd.com This information is invaluable for assigning the peaks in an experimental NMR spectrum and confirming the molecular structure. Vinylic protons typically appear in the 4.5-6.5 ppm region in ¹H NMR spectra. wvu.edu The electron-withdrawing effect of the thiocyanate group would be expected to influence the chemical shifts of the adjacent vinyl carbons and protons. scribd.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex chemical reaction mechanisms at the molecular level. udel.edunih.gov This approach allows researchers to map potential energy surfaces, identify transition states, and calculate activation barriers, providing deep insights into the kinetics and thermodynamics of a reaction. acs.org For a reactive molecule like this compound, computational studies can predict plausible reaction pathways, such as polymerization, cycloaddition, and nucleophilic substitution, which are otherwise challenging to probe experimentally.
The investigation of reaction mechanisms through computational modeling typically involves the following steps:
Identification of Pathways: Proposing chemically reasonable reaction pathways, including all intermediates and transition states.
Geometry Optimization: Calculating the lowest energy structures for reactants, intermediates, products, and transition states.
Energy Calculation: Determining the relative energies of all stationary points on the potential energy surface to find activation energies and reaction enthalpies.
Frequency Analysis: Verifying the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and calculating zero-point vibrational energies.
A significant area of interest for this compound is its polymerization. DFT studies on the coordination polymerization of other polar vinyl monomers provide a framework for understanding how this compound might react. mdpi.com Such calculations can compare different initiation mechanisms, such as methyl addition versus deprotonation, and analyze how the choice of catalyst and ligands influences stereoselectivity and chemoselectivity. mdpi.com
One highly relevant analogous reaction is the rhodium-catalyzed thiol-yne click polymerization, which produces poly(vinylene sulfide)s. csic.es Computational studies on these systems can elucidate the mechanism responsible for the regioselectivity of the thiol addition to the alkyne, leading to either branched (vinylidene) or linear (vinylene) isomers. A plausible mechanism involves the oxidative addition of a thiol to the metal center, followed by the insertion of the alkyne into the metal-sulfur bond. csic.es For this compound, a similar catalytic pathway could be envisioned, where the thiocyanate group or a derivative thereof participates in the reaction.
Below is a table illustrating a hypothetical reaction pathway for the polymerization of a vinyl monomer, based on DFT calculations found in related literature.
| Step | Description | Key Species/Intermediate | Calculated Relative Energy (kcal/mol) | Reference Methodology |
|---|---|---|---|---|
| 1 | Catalyst Activation & Monomer Coordination | [Catalyst-Monomer] Complex | -5.2 | DFT analysis of coordination polymerization mdpi.com |
| 2 | Chain Initiation (Migratory Insertion) | Transition State 1 (TS1) | +15.7 | DFT analysis of coordination polymerization mdpi.com |
| 3 | First Intermediate | [Catalyst-Monomer-R] | -10.3 | DFT analysis of coordination polymerization mdpi.com |
| 4 | Chain Propagation | Transition State 2 (TS2) | +12.1 | DFT analysis of coordination polymerization mdpi.com |
This table is illustrative and based on data for analogous polar vinyl monomer polymerization. The values represent typical energy changes calculated for key steps in a catalytic cycle.
Furthermore, studies on the reduction pathways of vinylene carbonate (VC), a structurally similar compound, show that multiple reaction channels can operate simultaneously, leading to different gaseous byproducts and solid electrolyte interphase (SEI) components in battery applications. diva-portal.org Computational modeling can help to unravel these complex parallel and sequential reactions, predicting which products are thermodynamically and kinetically favored under specific conditions. diva-portal.org
Conformational Analysis of this compound Derivatives
Conformational analysis is crucial for understanding the structure-property relationships of molecules, as the three-dimensional arrangement of atoms dictates physical, chemical, and biological properties. For derivatives of this compound, computational methods are employed to explore the potential energy surface (PES) associated with rotations around single bonds, thereby identifying stable conformers and the energy barriers separating them. auremn.org.brnobelprize.org
The primary conformational flexibility in this compound derivatives arises from the rotation around the C(vinyl)-S and S-C(N) single bonds. The planarity of the central C=C double bond restricts rotation there, but allows for E/Z (cis/trans) isomerism. Theoretical calculations, such as DFT or Møller-Plesset perturbation theory (MP2), can reliably predict the geometries and relative energies of the possible conformers. rsc.org
The conformational preference is determined by a delicate balance of several factors:
Steric Repulsion: Unfavorable interactions that occur when bulky groups are forced into close proximity. This generally favors staggered or anti-periplanar conformations over eclipsed or syn-periplanar ones. psu.edu
Hyperconjugation: Stabilizing interactions involving the donation of electron density from an occupied bonding orbital to a nearby empty anti-bonding orbital.
Dipole-Dipole Interactions: The alignment of bond dipoles can lead to either attractive or repulsive interactions that influence conformational stability.
Intramolecular Hydrogen Bonds: In derivatives with appropriate functional groups, these bonds can significantly stabilize specific conformations, sometimes overriding typical steric effects. nih.gov
A computational conformational analysis typically involves scanning the potential energy surface by systematically rotating a key dihedral angle and calculating the energy at each step. auremn.org.br The resulting energy profile reveals the location of energy minima (stable conformers) and maxima (transition states for rotation).
For a generic derivative like 1,2-bis(thiocyanato)ethene, one could analyze the rotation of the two thiocyanate groups relative to the vinylene plane. The key dihedral angles would be S-C=C-S and C=C-S-C. The results of such a hypothetical analysis are presented in the table below, illustrating the type of data generated.
| Conformer | Dihedral Angle (S-C=C-S) | Description | Calculated Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
|---|---|---|---|---|
| I | 180° | Anti-periplanar (trans) | 0.00 | 0.0 |
| II | 120° | Anti-clinal (gauche) | 1.85 | 2.5 |
| III | 60° | Syn-clinal (gauche) | 2.10 | 4.8 |
| IV | 0° | Syn-periplanar (cis) | 4.50 | 5.5 |
This table is illustrative, presenting hypothetical data for the cis-isomer of this compound to demonstrate the outputs of a typical conformational analysis. The anti-periplanar conformer is set as the energy reference.
The introduction of substituents on the vinylene backbone would further complicate the conformational landscape. For instance, in poly(p-phenylene vinylene) derivatives, bulky side chains are known to cause a twist in the polymer backbone, affecting the electronic properties. unibas.it Similarly, substituents on this compound derivatives would influence the rotational barriers and the relative stability of conformers due to additional steric and electronic interactions. Comparing calculated NMR chemical shifts and coupling constants for different low-energy conformers with experimental data is a powerful method to validate the computational predictions and determine the dominant conformers in solution. rsc.org
Advanced Applications and Derivatization Strategies
Vinylene Bisthiocyanate as a Versatile Synthon in Organic Synthesis
In the realm of organic synthesis, a "synthon" is a conceptual unit that assists in the strategic planning of a synthesis. This compound can be viewed as a versatile synthon, offering multiple reaction pathways to construct intricate molecular architectures, particularly those containing sulfur.
The thiocyanate (B1210189) functional group is a well-established and valuable intermediate in chemical synthesis, primarily for accessing a wide array of sulfur-containing compounds. frontiersin.orgresearchgate.net The reactivity of the thiocyanate moiety allows for its conversion into other functional groups, making it a key building block. researchgate.net Organic thiocyanates can be transformed into essential compounds such as:
Thiols
Thioethers
Isothiocyanates
Disulfides frontiersin.orgresearchgate.net
Sulfonyl chlorides researchgate.net
For instance, the reductive dimerization of organic thiocyanates is a known method to produce disulfides. researchgate.net Given that this compound possesses two of these functional groups, it holds the potential to be a precursor for symmetrical molecules containing two sulfur atoms. The vinyl group itself, particularly in related compounds like vinyl sulfides, is reactive and can undergo transformations like oxidative C-H bond cleavage to form electrophilic intermediates that are useful in synthesis. nih.gov
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. sioc-journal.cn The synthesis of sulfur-containing heterocycles is an area of significant research. sioc-journal.cnresearchgate.net this compound offers potential as a building block for such systems. A notable example of the reactivity of the thiocyanate group in forming heterocycles is the reaction of titanacyclopentadienes with thiocyanogen (B1223195), (SCN)₂, which results in the formation of 1,2-dithiin (B8634647), a six-membered ring containing two adjacent sulfur atoms. researchgate.net This reaction demonstrates the capacity of the thiocyanate unit to participate in cyclization reactions to build sulfur-containing rings. researchgate.net
Furthermore, the general class of vinyl compounds, such as vinyl azides and vinyl selenones, are recognized as powerful precursors for constructing a variety of heterocyclic systems through cycloaddition and domino reactions. chim.it This highlights the inherent reactivity of the vinyl scaffold that is central to the structure of this compound.
Role in Materials Science Applications
Materials science is an interdisciplinary field focused on the design and discovery of new materials. chemicalpapers.comebsco.com Organic electronics, a subfield of materials science, utilizes carbon-based molecules and polymers to create electronic devices. beilstein-institut.denih.gov The vinylene linkage is a key structural motif in many high-performance organic electronic materials. researchgate.netwikipedia.org
Poly(p-phenylene vinylene) (PPV) and its derivatives are a prominent class of conducting polymers studied for their electroluminescent properties, which make them suitable for applications like organic light-emitting diodes (OLEDs) and photovoltaic devices. chemicalpapers.comresearchgate.net These polymers are characterized by a backbone of alternating phenylene and vinylene units. google.com The synthesis of PPVs often proceeds through precursor polymers that are first processed into films and then converted to the final conjugated polymer. rsc.orgmdpi.com
The structure of this compound, containing the core C=C double bond, makes it a theoretical candidate as a monomer for creating vinylene-linked polymers. The thiocyanate groups could function as leaving groups in polycondensation reactions, allowing the vinylene unit to be incorporated into a larger polymer chain. The development of conjugated porous polymers linked by vinylene units for applications like photocatalysis further underscores the importance of this structural component in functional materials. wikipedia.org
| Polymer Class | Key Structural Unit | Primary Application Areas | Relevant Findings |
|---|---|---|---|
| Poly(p-phenylene vinylene) (PPV) | Phenylene, Vinylene | Organic Light-Emitting Diodes (OLEDs), Photovoltaics | Exhibits bright yellow fluorescence and can be doped to achieve electrical conductivity. researchgate.net |
| Diketopyrrolopyrrole (DPP) Polymers | DPP, Vinylene (as linker) | Organic Field-Effect Transistors (OFETs) | Incorporating vinylene linkers can enhance the electronic properties of DPP-based semiconductors. frontiersin.org |
| Vinylene-Linked Conjugated Porous Polymers | Bipyridine, Vinylene | Photocatalysis (e.g., H₂O₂ generation) | The vinylene linkage creates π-extended conjugation, leading to n-type semiconducting properties. wikipedia.org |
The development of new organic semiconductors is crucial for advancing organic electronics. frontiersin.orgnih.gov These materials form the active layers in devices like OLEDs and organic solar cells. researchgate.net The synthesis of high-molecular-weight conjugated polymers with well-defined structures is a key challenge. google.commdpi.com Precursor routes are often employed to create processable, non-conjugated polymers that can be converted into the final, insoluble conjugated material after fabrication. rsc.orgmdpi.com
This compound could potentially serve as a precursor monomer in this context. Its bifunctional nature allows for it to be linked into a polymer chain. For example, in the synthesis of certain PPV derivatives, arylene-p-bis(methylene sulfonium (B1226848) halide) compounds are used as precursors where the sulfonium halide acts as a leaving group. rsc.org By analogy, the thiocyanate groups on this compound could serve a similar role in novel polymerization strategies aimed at producing vinylene-containing polymers for electronic applications.
Chemical Probes and Derivatization in Chemical Biology
Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. nih.gov Chemical probes are small molecules designed to interact with a specific biological target, while derivatization involves chemically modifying a molecule to alter its properties or to attach a label. researchgate.net
The modification of proteins at specific amino acid residues is a cornerstone of chemical biology. researchgate.netacs.org Cysteine, with its nucleophilic thiol group, is a particularly attractive target for selective chemical modification. researchgate.netacs.org This reactivity has been exploited to "staple" peptides into specific conformations or to attach probes for imaging and diagnostics. acs.org
Mechanistic Studies of Antimicrobial Action in Industrial Processes
This compound functions as a biocide by chemically interfering with vital cellular processes in microorganisms. The primary mechanism of its antimicrobial action is the inhibition of essential enzymes. nih.gov This disruption of enzymatic activity halts metabolic pathways crucial for microbial survival, growth, and reproduction. nih.govradicalwaters.com
The biocidal properties of this compound are attributed to its reactive thiocyanate groups. These groups are known to react with and inactivate key cellular components. A significant target is the sulfhydryl groups found in enzymes and proteins, which are critical for their structure and function. helsinki.fi By reacting with these groups, this compound alters the protein conformation, leading to a loss of catalytic function and subsequent cell death. radicalwaters.com This mode of action is effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae. irobiocide.com
Furthermore, the inhibition of enzymes disrupts fundamental processes such as cellular respiration and protein synthesis, which are essential for all microorganisms. helsinki.fi The use of such chemical inhibitors is a widely applied strategy for controlling microbial populations in various industrial and therapeutic contexts. nih.govplos.orgnih.gov The effectiveness of enzyme inhibitors like this compound explains their utility as antimicrobial agents in complex industrial systems. nih.gov
Applications in Industrial Process Control (e.g., Slime Control in Paper and Paperboard Manufacturing)
A primary industrial application of this compound is as a slimicide in the manufacturing of paper and paperboard products. cornell.edugovinfo.gov Slime, a biofilm composed of microorganisms, fibers, and other residues, poses significant operational challenges in paper mills. helsinki.fi It can lead to defects in the paper, such as spots and holes, cause breaks in the paper sheet, and clog equipment, thereby reducing production efficiency. helsinki.fi
This compound is added to the process water or pulp slurry to control the growth of slime-forming bacteria and fungi. cornell.edugovinfo.gov Its function as a broad-spectrum antimicrobial agent ensures its effectiveness in the complex microbial environment of a paper machine's water system. irobiocide.comcornell.edu The application of this biocide helps maintain cleaner systems, which is crucial for both the operational runnability of the mill and the quality of the final paper product. helsinki.fi
Regulatory frameworks, such as those provided by the U.S. Food and Drug Administration (FDA), permit the use of this compound as a slime-control substance in the production of paper and paperboard that may come into contact with food. cornell.edugovinfo.govfao.org These regulations stipulate its use as an antimicrobial agent to control slime and note that it is one of several chemical substances approved for this purpose. cornell.edugovinfo.gov The effective use of slimicides is considered a critical part of deposit and microbiological control programs in the pulp and paper industry. helsinki.fi
Table 1: Profile of this compound as a Slimicide
| Attribute | Description | Source(s) |
|---|---|---|
| Function | Antimicrobial agent for slime control | cornell.edu, govinfo.gov |
| Industry | Paper and Paperboard Manufacturing | cornell.edu, fao.org |
| Point of Application | Process water or pulp slurry | cornell.edu, epa.gov |
| Target Organisms | Slime-forming bacteria and fungi | helsinki.fi, irobiocide.com |
| Regulatory Status | Permitted for use in the manufacture of paper and paperboard, including for food contact under specific conditions. | cornell.edu, govinfo.gov |
Future Directions in Vinylene Bisthiocyanate Research
Development of Novel and Sustainable Synthetic Routes
The future of vinylene bisthiocyanate synthesis lies in the creation of efficient, environmentally benign, and economically viable processes. Current methodologies often rely on harsh reagents or metal catalysts, prompting a shift towards greener alternatives.
Future research will likely focus on:
Transition-Metal-Free Catalysis: Exploring novel cross-coupling strategies that avoid the use of transition metals is a key objective. researchgate.net Methods utilizing hypervalent iodine reagents or photoredox catalysis could provide new pathways for the C-S bond formation required for synthesizing this compound and its derivatives. researchgate.net Transition-metal-free approaches for the thiocyanation of substrates like phenols and anilines are already being developed and could be adapted. acs.org
Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer superior control over reaction parameters, such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. This approach minimizes waste and allows for the safe handling of potentially hazardous intermediates.
Biocatalysis: The use of enzymes to catalyze the formation of thiocyanates represents a frontier in sustainable chemistry. While challenging, the discovery or engineering of enzymes capable of stereoselectively forming the this compound structure would be a significant breakthrough.
Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This could involve the direct addition of thiocyanogen (B1223195), (SCN)₂, to acetylene (B1199291) or its derivatives under controlled conditions, potentially mediated by non-toxic catalysts. researchgate.net
Exploration of Unprecedented Reactivity Profiles and Catalytic Transformations
The this compound molecule is rich in potential reactivity, with the carbon-carbon double bond, the carbon-sulfur bonds, and the nitrile groups all offering sites for chemical transformation.
Key areas for future investigation include:
Polymerization Reactions: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel sulfur- and nitrogen-containing polymers. Research into its polymerization via radical, anionic, or coordination-insertion mechanisms could yield materials with unique optical, electronic, or thermal properties.
Cycloaddition Reactions: The electron-deficient alkene bridge could participate in Diels-Alder or other cycloaddition reactions, providing access to complex heterocyclic structures that may be of interest in medicinal chemistry or materials science.
Ligand Development for Catalysis: The sulfur and nitrogen atoms of the thiocyanate (B1210189) groups can act as coordination sites for metal ions. This opens the possibility of using this compound as a ligand in coordination chemistry to create novel catalysts. acs.org These catalysts could be explored for a range of organic transformations.
Precursor for Heterogeneous Catalysts: The molecule could serve as a precursor for creating advanced heterogeneous catalysts. For instance, a covalent organic framework (COF) containing a vinylene bridge has been shown to be effective for photothermal-driven Suzuki coupling reactions. nih.gov Similarly, this compound could be integrated into such frameworks or used to synthesize nanostructured metal sulfides with high catalytic activity. academie-sciences.fr
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
To fully understand and control the reactivity and properties of this compound, it is crucial to move beyond static characterization and study its behavior under dynamic conditions.
Future research will benefit from the application of:
In-Situ Spectroscopy: Techniques like in-situ Raman and Fourier-Transform Infrared (FTIR) spectroscopy can monitor the synthesis or subsequent reactions of this compound in real-time. unizar-csic.es This provides invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of reaction conditions.
Ultrafast Spectroscopy: Time-resolved laser spectroscopy can probe the excited-state dynamics of the molecule. This is particularly relevant for understanding its photophysical properties and assessing its potential in applications like organic light-emitting diodes (OLEDs) or photocatalysis.
Advanced Nuclear Magnetic Resonance (NMR): Two-dimensional NMR techniques and solid-state NMR can provide detailed structural information, including the conformation of the molecule and the nature of its intermolecular interactions in different states. researchgate.net Coupling these experimental techniques with Density Functional Theory (DFT) calculations can aid in the precise assignment of spectral data. mdpi.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can determine the elemental composition and chemical states of atoms. unizar-csic.es It would be particularly useful for characterizing thin films or materials where this compound is incorporated, providing insights into surface functionalization and binding environments.
Table 1: Advanced Spectroscopic Techniques for this compound Research
| Technique | Information Gained | Potential Application |
| In-Situ Raman/FTIR | Real-time monitoring of vibrational modes, reaction kinetics, intermediate formation. | Optimizing synthesis protocols; studying polymerization mechanisms. |
| Ultrafast Laser Spectroscopy | Excited-state lifetimes, photophysical pathways, energy transfer dynamics. | Designing photoactive materials; understanding degradation pathways. |
| 2D and Solid-State NMR | Detailed molecular structure, stereochemistry, intermolecular packing in solids. | Confirming isomeric purity; characterizing polymers and composite materials. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical and oxidation states of S, N, C. | Analyzing surface-modified materials; studying interfaces in electronic devices. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The synergy between chemistry and artificial intelligence (AI) is set to revolutionize how molecules are discovered and developed. researchgate.net For this compound, AI and machine learning (ML) offer powerful tools to accelerate research and uncover new possibilities. bath.ac.uk
Future directions include:
Predictive Synthesis: ML models can be trained on vast reaction databases to predict the outcomes of synthetic routes, including yields and stereoselectivity. mdpi.com This can guide chemists in selecting the most promising and sustainable pathways for synthesizing this compound, reducing the need for extensive trial-and-error experimentation. rsc.org
Discovery of Novel Reactivity: AI can analyze the structure of this compound and predict its reactivity with a wide range of chemical partners, potentially identifying unprecedented transformations or catalytic cycles that would not be obvious from chemical intuition alone. psu.edu
Property Prediction: By developing Quantitative Structure-Property Relationship (QSPR) models, AI can predict the physicochemical properties of polymers and materials derived from this compound. This allows for the in silico screening of potential materials for specific applications, such as electronics or energy storage, before committing to their synthesis.
Automated Laboratory Integration: The ultimate integration involves using AI to control automated synthesis platforms. mdpi.com An AI could design a novel synthesis route, predict its outcome, and then execute the experiment using robotic systems, creating a closed-loop for accelerated discovery. alchemy.cloud
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Objective | Expected Outcome |
| Retrosynthesis Planning | Identify optimal and sustainable synthetic routes. | Reduced experimental effort and waste; discovery of novel pathways. chemcopilot.com |
| Reaction Outcome Prediction | Forecast reaction yields and potential side products. | Higher efficiency in process optimization and catalyst screening. mdpi.com |
| Material Property Prediction | Screen for desired electronic, optical, or thermal properties. | Accelerated design of new polymers and functional materials. mdpi.com |
| Catalyst Design | Identify optimal metal-ligand combinations for catalysis. | Discovery of highly active and selective catalysts for new transformations. psu.edu |
Design of New Materials with Tailored Physicochemical Properties
The unique structure of this compound makes it a versatile building block for a new generation of advanced materials. nrel.gov The focus will be on designing materials where the molecule's properties can be precisely tuned for specific functions.
Promising research avenues are:
Conductive Polymers: The conjugated π-system of the vinylene bridge, combined with the sulfur atoms, suggests that polymers derived from this compound could exhibit semiconductor or conductive properties. These materials could be explored for use in flexible electronics, sensors, or antistatic coatings.
Energy Storage Materials: Related compounds like vinylene carbonate are used as electrolyte additives to improve the performance of lithium-ion batteries. chemicalbook.com this compound and its derivatives could be investigated for similar roles, potentially forming a stable solid-electrolyte interphase (SEI) on electrodes or acting as redox-active components in next-generation batteries.
High Refractive Index Polymers: Sulfur-containing polymers often exhibit high refractive indices. By incorporating this compound into polymer backbones, it may be possible to create new materials for optical lenses, coatings, and advanced display technologies.
Antifouling and Biocidal Coatings: Simpler molecules like methylene (B1212753) bis(thiocyanate) are known biocides used in industrial applications, including coatings. atamanchemicals.comjustdial.comgoogle.com this compound could be incorporated into paint or coating formulations to create surfaces that resist the growth of microorganisms, with potential applications in marine environments and medical devices.
Q & A
Q. How can systematic reviews critically evaluate the reproducibility of this compound research across disparate studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
